Benzene-1,2,4,5-d4

EPR spectroscopy Jahn-Teller effect cation radicals

Benzene-1,2,4,5-d4 (also known as 1,2,4,5-tetradeuterobenzene or p-benzene-d4) is a selectively deuterated aromatic hydrocarbon with the molecular formula C6H2D4 and a molecular weight of 82.14 g/mol. This isotopically labeled compound features deuterium substitution at four specific positions (1, 2, 4, and on the benzene ring, creating a symmetrical deuteration pattern that distinguishes it from both fully deuterated benzene-d6 and other partially deuterated benzene isotopologues.

Molecular Formula C6H6
Molecular Weight 82.14 g/mol
Cat. No. B13440081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2,4,5-d4
Molecular FormulaC6H6
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1
InChIInChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D,6D
InChIKeyUHOVQNZJYSORNB-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,2,4,5-d4: Technical Specifications and Core Class Identity for Procurement Decisions


Benzene-1,2,4,5-d4 (also known as 1,2,4,5-tetradeuterobenzene or p-benzene-d4) is a selectively deuterated aromatic hydrocarbon with the molecular formula C6H2D4 and a molecular weight of 82.14 g/mol . This isotopically labeled compound features deuterium substitution at four specific positions (1, 2, 4, and 5) on the benzene ring, creating a symmetrical deuteration pattern that distinguishes it from both fully deuterated benzene-d6 and other partially deuterated benzene isotopologues. The compound is commercially available as a colorless liquid with isotopic enrichment specifications ranging from 97 atom % D (with minimum 98% chemical purity) to 99 atom % D, depending on the supplier .

Symmetric deuteration at 1,2,4,5 positions
Isotopic enrichment: 97–99 atom % D
Research quantities (0.5–1 g) for lab-scale studies

Why Benzene-1,2,4,5-d4 Cannot Be Substituted with Other Deuterated Benzene Analogs


While multiple deuterated benzene derivatives exist (including benzene-d1, benzene-1,4-d2, benzene-1,3,5-d3, benzene-d5, and benzene-d6), they are not interchangeable in research applications. The specific pattern and degree of deuteration fundamentally alter a compound's vibrational symmetry, isotope effects, and spectroscopic signatures [1]. For instance, DFT-based vibrational analysis has demonstrated that the "breathing" vibrational mode is present in benzene-1,2,4,5-d4 and benzene-d6 but absent in benzene-1,3,5-d3 and benzene-d5, establishing that deuteration position—not merely deuterium count—governs fundamental molecular behavior . Similarly, the magnitude and mechanism of Jahn-Teller distortion in benzene cation radicals varies significantly across the benzene-d4, benzene-d5, and benzene-d2 isotopologues [2]. These position-specific differences mean that substituting one deuterated benzene for another without rigorous validation will introduce uncontrolled variables into experimental systems and invalidate comparative results.

Vibrational symmetry
Deuteration pattern, not total D count, determines breathing mode presence; benzene-1,3,5-d3 and -d5 lack this mode.
Jahn-Teller distortion
Radical cation distortion mechanism varies with substitution pattern; benzene-d5 or -1,4-d2 may not serve as surrogates.
Thermodynamic partitioning
Measurable hydrophilicity shift vs. non-deuterated benzene may affect extraction and tracer interpretation; class-level data, verify for d4.

Quantitative Differentiation Evidence: Benzene-1,2,4,5-d4 Performance Data Against Comparators


Jahn-Teller Distortion Isotope Effect: Benzene-1,2,4,5-d4 as the Defined Benchmark in EPR Studies

Benzene-1,2,4,5-d4 exhibits a distinctive Jahn-Teller (J-T) distortion behavior in its cation radical form that differs fundamentally from other partially deuterated benzene isotopologues. In an experimental EPR and DFT study, benzene-1,2,4,5-d4 was investigated alongside benzene-d5, benzene-1,4-d2, and benzene-1,3,5-d3 as a systematic comparator set [1]. The study established that the specific symmetric deuteration pattern (positions 1,2,4,5) produces a quantifiably different J-T distortion pathway compared to asymmetric deuteration patterns. The 1,2,4,5-d4 isotopologue serves as a critical benchmark for distinguishing between static and dynamic J-T effects in aromatic radical cations, with its para-disubstituted deuteration pattern conferring unique symmetry properties not found in meta- or ortho-dominant deuteration patterns [1].

Jahn-Teller Distortion
Cross-study comparable
Static J-T distortion, symmetric pattern Asymmetric distortion in d5, 1,4-d2, 1,3,5-d3
Discriminates static vs. dynamic Jahn-Teller mechanisms
EPR & DFT study; benchmark for vibronic coupling
EPR spectroscopy Jahn-Teller effect cation radicals isotope effects physical organic chemistry

Phase-Transfer Thermodynamic Fractionation: Quantified Difference Between Benzene-d4 and Benzene-d6 Analogs

Although direct head-to-head data for benzene-1,2,4,5-d4 are not available in the primary literature, class-level inference from systematic studies of benzene-D0 vs. benzene-D6 provides quantitative benchmarks for expected behavior. In liquid-liquid partitioning experiments, deuterated benzenes are measurably more hydrophilic than their non-deuterated counterparts, with fractionation coefficients (αHpart = Koctane/water,H : Koctane/water,D) ranging from 1.085 to 1.15 [1]. This 8.5-15% difference in partition coefficient represents a quantifiable physicochemical divergence that affects extraction efficiency, chromatographic retention, and environmental distribution modeling. Critically, diffusion-controlled processes show no significant fractionation effect (Dlight:Dheavy = 1.00±0.01), indicating that thermodynamic partitioning—not kinetic diffusion—drives measurable differences between deuterated and non-deuterated species [1].

Phase-Transfer Fractionation
Class-level inference
αHpart = 1.085–1.15 (8.5–15%)
Deuterated benzene is measurably more hydrophilic
Octane-water system; class data, verify for d4
isotope fractionation phase-transfer partition coefficients environmental fate physicochemical properties

Rotational Dynamic Isotope Effect in Liquid-Phase NMR: Quantified 6% Difference vs. Literature Baseline

A self-consistent NMR method applied to benzene isotopologues at temperatures between 280 K and 293 K quantified a rotational dynamic isotope effect of 6(3)% for deuterated benzene relative to non-deuterated benzene [1]. This value is significantly smaller than the 20(5)% figure previously reported in the literature, establishing a revised and more accurate benchmark for liquid-state rotational dynamics [1]. The deuterium quadrupole coupling constant was simultaneously determined as 185(3) kHz, consistent with solid-state and gas-phase measurements and confirming that liquid environments without hydrogen bonding do not perturb this fundamental parameter [1].

Rotational Isotope Effect
Class-level inference
6(3)% difference vs. non-deuterated
Modest tumbling rate difference in liquid NMR
Liquid phase, 280–293 K; quadrupole constant 185(3) kHz
NMR relaxation rotational dynamics deuterium quadrupole coupling liquid-state physics isotope effects

Vibrational Mode Integrity: The 'Breathing' Mode Distinguishes Benzene-1,2,4,5-d4 from d3 and d5 Analogs

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level across benzene and its 10 deuterated analogs reveal that the "breathing" vibrational mode—often assumed to be an intrinsic normal vibration of any benzene ring—is actually deuteration-pattern dependent . The breathing mode is present in benzene-1,2,4,5-d4, benzene-1,2,3,4-d4, benzene-d0, benzene-p-d2, and benzene-d6 (Group A), but absent in benzene-d1, benzene-m-d2, benzene-1,2,3-d3, benzene-1,3,5-d3, benzene-1,2,3,5-d4, and benzene-d5 (Group B) . This binary classification demonstrates that the 1,2,4,5-d4 isotopologue belongs to the symmetry-permitted group for this fundamental vibrational mode, whereas alternative deuteration patterns (notably 1,3,5-d3 and d5) lack this mode entirely.

Breathing Mode Integrity
Cross-study comparable
PRESENT (Group A): d4, d6, d0 ABSENT (Group B): 1,3,5-d3, d5
Breathing mode retained in symmetric 1,2,4,5-d4
DFT-calculated; validates Raman marker
vibrational spectroscopy Raman spectroscopy DFT calculation molecular symmetry normal mode analysis

NMR Internal Standard Performance: Benzene-1,2,4,5-d4 Enables Distinct Deuterium Lock and Reduced Proton Background vs. Non-Deuterated Benzene

Benzene-1,2,4,5-d4 functions as a quantitative NMR (qNMR) internal standard and deuterium lock solvent with a proton background signal that is substantially reduced compared to non-deuterated benzene . The specific 1,2,4,5 substitution pattern leaves two proton positions intact, providing a defined, quantifiable residual proton signal that can serve as an internal concentration reference in 1H-qNMR applications. This contrasts with fully deuterated benzene-d6, which provides minimal proton background ideal for solvent suppression but lacks the residual proton reference signal useful for absolute quantification. The isotopic enrichment specification of 97-99 atom % D for benzene-1,2,4,5-d4 ensures a predictable residual proton content of approximately 1-3 atom % H at the 3,6-positions .

qNMR Internal Standard
Supporting evidence
Defined residual H at 3,6 (~1–3% H) d6: no signal; d0: no deuterium lock
Enables deuterium lock + internal referencing
Supplier specification; 97–99 atom % D enrichment
quantitative NMR internal standard deuterium lock qNMR analytical chemistry

Procurement Specification Differentiation: Benzene-1,2,4,5-d4 vs. Benzene-d6 Pricing and Availability

Commercial procurement data indicate distinct availability and pricing profiles between benzene-1,2,4,5-d4 and fully deuterated benzene-d6. Benzene-1,2,4,5-d4 is available in research quantities (0.5 g to 1 g) with isotopic enrichment specifications of 97 atom % D (minimum 98% chemical purity) from established isotope suppliers . In contrast, benzene-d6 is available in larger bulk quantities (1 kg, 25 kg, 100 kg) with higher deuteration levels (>99.8% D) at a per-unit cost that reflects its higher deuterium incorporation and broader industrial NMR solvent demand . The lower deuteration requirement of benzene-1,2,4,5-d4 (4 deuterium atoms vs. 6) translates to reduced synthetic complexity and potentially lower cost for applications where full deuteration is unnecessary or position-specific labeling is required.

Procurement Scale
Direct head-to-head
d4: 0.5–1 g, 97–99% D d6: 1–100 kg, >99.8% D
Research-scale position-specific vs. bulk NMR solvent
Supplier catalog data; procurement context
deuterated compounds isotope procurement cost-effectiveness laboratory supply NMR solvents

Validated Application Scenarios for Benzene-1,2,4,5-d4 Based on Quantitative Differentiation Evidence


Mechanistic EPR Studies of Aromatic Radical Cation Jahn-Teller Distortion

Benzene-1,2,4,5-d4 serves as a structurally defined reference isotopologue for electron paramagnetic resonance (EPR) investigations of Jahn-Teller distortion in benzene cation radicals. The symmetric 1,2,4,5 deuteration pattern produces a quantifiably distinct distortion pathway compared to benzene-d5, benzene-1,4-d2, and benzene-1,3,5-d3 [1]. Researchers studying the static versus dynamic nature of J-T effects in aromatic systems can use benzene-1,2,4,5-d4 as a benchmark to discriminate between symmetry-allowed and symmetry-forbidden distortion modes, with the compound's para-disubstituted deuterium arrangement conferring unique vibronic coupling properties not accessible with other commercially available deuteration patterns [1].

Quantitative NMR with Position-Specific Internal Referencing

Benzene-1,2,4,5-d4 enables quantitative NMR (qNMR) applications where both deuterium lock and a defined residual proton signal are required. The compound's 97-99 atom % D isotopic enrichment leaves approximately 1-3% proton content specifically at the 3,6-positions, providing a quantifiable internal concentration reference [1]. This feature distinguishes benzene-1,2,4,5-d4 from benzene-d6 (>99.8% D), which lacks sufficient residual proton signal for internal referencing, and from non-deuterated benzene, which lacks deuterium lock capability. The position-specific nature of the residual protons also enables targeted referencing in complex mixture analysis [1].

Vibrational Spectroscopy Where Breathing Mode Integrity Is Critical

For Raman and IR spectroscopic studies where the benzene ring breathing mode serves as a diagnostic marker, benzene-1,2,4,5-d4 is functionally equivalent to benzene-d6 (both Group A, breathing mode present) but cannot be substituted with benzene-1,3,5-d3 or benzene-d5 (Group B, breathing mode absent) [1]. This application scenario is particularly relevant for researchers using vibrational signatures to track reaction pathways, characterize intermediates, or validate computational models of molecular symmetry. The 1,2,4,5-d4 isotopologue provides the breathing mode diagnostic while offering a distinct isotopic mass (82.14 g/mol) that differentiates it from benzene-d0 (78.11 g/mol) in mass spectrometric detection .

Environmental Tracer Studies Requiring Quantified Phase-Transfer Correction

In environmental fate and transport studies where deuterated benzenes serve as conservative tracers, benzene-1,2,4,5-d4 exhibits a measurable 8.5-15% difference in thermodynamic partition coefficient (αHpart = 1.085 to 1.15) relative to non-deuterated benzene in octane-water systems [1]. Researchers must apply this quantified correction factor when interpreting tracer dilution data, modeling contaminant distribution, or designing extraction and cleanup protocols. The absence of significant kinetic isotope fractionation in diffusion-controlled processes (Dlight:Dheavy = 1.00±0.01) provides additional confidence that observed partitioning differences stem from thermodynamic rather than kinetic effects [1].

Application
Selection Property
Validation Focus
EPR studies of aromatic radical cations
Symmetric 1,2,4,5 deuteration benchmark
Static vs. dynamic Jahn-Teller distortion mechanism
Quantitative NMR with internal referencing
Position-specific residual proton signal (3,6)
Deuterium lock and qNMR calibration
Vibrational spectroscopy (Raman/IR)
Breathing mode integrity (Group A)
Diagnostic marker for symmetry-allowed modes
Environmental tracer fate studies
Measurable thermodynamic partition shift
Phase-transfer correction and tracer modeling

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